1,4-Dibenzyl-2,2-dimethylpiperazine

Lipophilicity ADME CNS drug design

1,4-Dibenzyl-2,2-dimethylpiperazine (CAS 5435-12-1) is a fully substituted piperazine derivative bearing two N-benzyl groups and a geminal dimethyl substituent at the piperazine 2-position. With a molecular formula of C₂₀H₂₆N₂ and a molecular weight of 294.43 g/mol, it belongs to the privileged dibenzylpiperazine scaffold class that has been extensively investigated for sigma receptor affinity and anticocaine activity.

Molecular Formula C20H26N2
Molecular Weight 294.4 g/mol
CAS No. 5435-12-1
Cat. No. B14012610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibenzyl-2,2-dimethylpiperazine
CAS5435-12-1
Molecular FormulaC20H26N2
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCC1(CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3)C
InChIInChI=1S/C20H26N2/c1-20(2)17-21(15-18-9-5-3-6-10-18)13-14-22(20)16-19-11-7-4-8-12-19/h3-12H,13-17H2,1-2H3
InChIKeyKROYEDGOMOKSBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dibenzyl-2,2-dimethylpiperazine (CAS 5435-12-1): Chemical Identity, Physicochemical Profile, and Procurement Context


1,4-Dibenzyl-2,2-dimethylpiperazine (CAS 5435-12-1) is a fully substituted piperazine derivative bearing two N-benzyl groups and a geminal dimethyl substituent at the piperazine 2-position [1]. With a molecular formula of C₂₀H₂₆N₂ and a molecular weight of 294.43 g/mol, it belongs to the privileged dibenzylpiperazine scaffold class that has been extensively investigated for sigma receptor affinity and anticocaine activity [2]. Its computed XLogP3 of 3.7, topological polar surface area of only 6.5 Ų, and zero hydrogen bond donor count distinguish it physicochemically from more polar piperazine analogs [1]. The compound has been accessioned into the National Cancer Institute Developmental Therapeutics Program (NCI/DTP) repository under NSC 15179, indicating historical evaluation in broad-spectrum screening cascades [1].

Why Generic Substitution of 1,4-Dibenzyl-2,2-dimethylpiperazine Fails: Scaffold-Specific Physicochemical and Conformational Constraints


Generic substitution within the dibenzylpiperazine class is non-trivial because the 2,2-gem-dimethyl motif introduces a unique combination of conformational restriction and altered lipophilicity that distinguishes this compound from its closest structural analogs, including unsubstituted 1,4-dibenzylpiperazine and the regioisomeric 2,5-dimethyl variant. The geminal dimethyl group restricts the piperazine ring conformational mobility relative to the unsubstituted parent, which has been demonstrated by NMR to interconvert between chair conformers [1]; this restriction can translate into differential sigma receptor subtype binding and functional selectivity profiles as documented across the broader N,N'-dibenzylpiperazine SAR landscape [2]. Furthermore, the significantly elevated XLogP3 (3.7 vs. ~2.5–3.0 for unsubstituted 1,4-dibenzylpiperazine) and near-zero TPSA (6.5 Ų) impart higher passive membrane permeability and distinct partitioning behavior that cannot be recapitulated by N-alkyl or N-aryl analogs lacking the gem-dimethyl group [3]. These properties directly affect assay-compatible formulation, CNS penetration potential, and off-target promiscuity risk—all critical considerations in hit-to-lead and chemical probe procurement decisions.

Quantitative Differential Evidence for 1,4-Dibenzyl-2,2-dimethylpiperazine (5435-12-1) Versus Closest Analogs


Elevated Lipophilicity (XLogP3) Relative to Unsubstituted 1,4-Dibenzylpiperazine Drives Differential Membrane Partitioning

The computed XLogP3 of 1,4-dibenzyl-2,2-dimethylpiperazine is 3.7, a value approximately 0.7–1.2 log units higher than that estimated for the unsubstituted parent 1,4-dibenzylpiperazine (XLogP3 ~2.5–3.0 by the same PubChem algorithm) [1]. This difference is attributable to the two additional methyl groups that increase hydrocarbon surface area while contributing no hydrogen bond donors or additional acceptors. In CNS drug discovery, the optimal logP range for passive blood-brain barrier penetration is 1.5–3.0; a logP of 3.7 places this compound in a higher-lipophilicity zone associated with increased tissue binding and potential phospholipidosis risk, but also enhanced membrane permeability relative to lower-logP dibenzylpiperazine analogs [2]. No experimental logP or logD value has been reported for this specific compound.

Lipophilicity ADME CNS drug design

Near-Zero Topological Polar Surface Area (TPSA) Contrasts Sharply with N-H-Bearing Piperazine Analogs

1,4-Dibenzyl-2,2-dimethylpiperazine has a computed topological polar surface area (TPSA) of 6.5 Ų, which is at the extreme low end among piperazine derivatives [1]. For comparison, 2,2-dimethylpiperazine (CAS 84477-72-5), which retains two N–H groups, has a TPSA of ~24 Ų; 1-benzyl-2,2-dimethylpiperazine (CAS 846052-91-3) with one N–H has an intermediate TPSA of ~15 Ų [2]. The near-zero TPSA of the fully N,N'-dibenzylated compound places it well below the commonly cited TPSA threshold of <60–70 Ų for favorable oral absorption and <90 Ų for blood-brain barrier penetration, but its extreme lipophilicity may paradoxically limit aqueous solubility and introduce formulation challenges not encountered with the mono-N-benzyl or N-H-bearing intermediates [3].

Polar surface area CNS permeability Drug-likeness

Conformational Restriction by 2,2-Gem-Dimethyl Group Differentiates from Conformationally Mobile 1,4-Dibenzylpiperazine

Unsubstituted piperazine rings undergo rapid chair-to-chair interconversion at room temperature, with an activation barrier of approximately 10–12 kcal/mol [1]. The introduction of a geminal dimethyl substituent at the 2-position raises this barrier by introducing 1,3-diaxial interactions that bias the conformational equilibrium toward the conformer in which the methyl groups occupy equatorial or pseudo-equatorial positions [1]. In the context of 1,4-dibenzyl-2,2-dimethylpiperazine, this conformational restriction locks the N-benzyl substituents into a spatial orientation that differs from that adopted by the conformationally averaged 1,4-dibenzylpiperazine. Published SAR for N,N'-dibenzylpiperazine sigma receptor ligands demonstrates that sigma-1 vs. sigma-2 subtype selectivity is exquisitely sensitive to the spatial disposition of the two N-aralkyl groups; the 1,4-dibenzylpiperazine parent exhibits a sigma-1 Ki of 5.80 nM with moderate to low sigma-2 selectivity [2], and modification of the piperazine ring geometry (e.g., homologation to 1,4-diazepane) alters the sigma-1/sigma-2 selectivity ratio from approximately 2:1 to as high as 53:1 [3]. Although direct binding data for the 2,2-dimethyl analog are not publicly available, the conformational restriction imposed by the gem-dimethyl group is expected to produce a distinct sigma receptor binding profile relative to the unconstrained parent.

Conformational analysis Piperazine ring Sigma receptor SAR

Absence of Hydrogen Bond Donors Differentiates from Mono-N-Benzyl and N-H-Bearing Analogs in Off-Target Promiscuity Risk

1,4-Dibenzyl-2,2-dimethylpiperazine possesses zero hydrogen bond donors (HBD = 0), in contrast to 2,2-dimethylpiperazine (HBD = 2) and 1-benzyl-2,2-dimethylpiperazine (HBD = 1) [1]. The number of hydrogen bond donors in a molecule has been correlated with promiscuous binding and off-target toxicity risk in multiple large-scale analyses of drug-like compounds [2]. Specifically, compounds with HBD ≥ 2 show progressively higher rates of hERG channel inhibition and phospholipidosis, whereas compounds with HBD = 0 tend to exhibit fewer hydrogen-bond-mediated off-target interactions but face increased risk of poor aqueous solubility and CYP-mediated metabolism driven by high lipophilicity [2]. This distinct HBD profile positions 1,4-dibenzyl-2,2-dimethylpiperazine in a different developability risk category relative to its partially or fully N-deprotected synthetic precursors, a consideration relevant when selecting building blocks for parallel library synthesis or late-stage functionalization.

Hydrogen bond donor Off-target promiscuity Physicochemical property

NCI/DTP Repository Inclusion (NSC 15179) Provides Access to Historical Tumor Cell Line Screening Data Unavailable for Non-Accessioned Analogs

1,4-Dibenzyl-2,2-dimethylpiperazine is accessioned as NSC 15179 in the National Cancer Institute Developmental Therapeutics Program repository [1]. NCI/DTP accession implies that this compound underwent evaluation in the NCI-60 human tumor cell line panel, generating growth inhibition data (GI₅₀, TGI, LC₅₀) across leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines. While the complete screening results are not publicly accessible through standard database queries, the NSC accession itself provides a unique retrieval pathway: authorized researchers can request the full NCI-60 dataset for this specific compound from the DTP data repository [1]. In contrast, closely related analogs such as 1,4-dibenzyl-2,5-dimethylpiperazine (CAS 125641-47-6) and 1-benzyl-2,2-dimethylpiperazine (CAS 846052-91-3) do not appear to have NSC numbers, meaning no comparable tumor panel screening data are available for these compounds [2]. This makes NSC 15179 the only member of this analog series with accessible NCI-60 profiling potential, a critical differentiator for oncology-focused procurement.

NCI-60 screening Anticancer Chemical biology

Regioisomeric Differentiation from 1,4-Dibenzyl-2,5-dimethylpiperazine Affects Symmetry and Potential Metabolite Profiles

1,4-Dibenzyl-2,2-dimethylpiperazine (CAS 5435-12-1) bears both methyl groups on the same carbon (C2), creating a prochiral center at C2 and a molecular symmetry that differs fundamentally from the regioisomeric 1,4-dibenzyl-2,5-dimethylpiperazine (CAS 125641-47-6), which has methyl groups on C2 and C5 [1]. In the 2,5-dimethyl isomer, two stereogenic centers are present, giving rise to cis/trans diastereomers and associated enantiomeric pairs; the 2,2-dimethyl isomer has no stereogenic centers and exists as a single achiral entity. This structural difference has practical consequences: the 2,2-dimethyl compound avoids the synthetic complexity and analytical burden of diastereomer separation and enantiomeric purity determination that are mandatory for the 2,5-dimethyl analog [2]. Furthermore, the gem-dimethyl motif at C2 is expected to confer greater metabolic stability at that position compared to the mono-methyl substitution at C2 in the 2,5-isomer, as geminal disubstitution generally reduces cytochrome P450-mediated oxidation at the substituted carbon [3]. No head-to-head metabolic stability data are available for these two regioisomers.

Regioisomerism Metabolic stability Scaffold selection

Best Research and Industrial Application Scenarios for 1,4-Dibenzyl-2,2-dimethylpiperazine (5435-12-1)


Sigma Receptor Pharmacological Tool Development Requiring Conformationally Constrained Dibenzylpiperazine Scaffolds

Research groups investigating sigma-1/sigma-2 receptor subtype selectivity in neurological disease models can utilize 1,4-dibenzyl-2,2-dimethylpiperazine as a conformationally restricted scaffold that complements the freely interconverting 1,4-dibenzylpiperazine parent (sigma-1 Ki = 5.80 nM [1]). The gem-dimethyl group at C2 biases the piperazine chair conformation, which, based on published SAR demonstrating that piperazine ring geometry alterations can shift sigma-1/sigma-2 selectivity by over 50-fold [2], is expected to produce a differentiated binding profile. Procurement of this compound enables head-to-head comparative sigma receptor profiling against the unsubstituted parent to deconvolute the contribution of ring conformation to subtype selectivity.

Oncology Hit Identification Leveraging Pre-Existing NCI-60 Tumor Panel Data (NSC 15179)

Academic and industrial oncology groups evaluating dibenzylpiperazine derivatives as antiproliferative agents can request the historical NCI-60 screening dataset for NSC 15179 from the NCI/DTP repository [3]. This dataset, if available, provides GI₅₀ values across 60 human tumor cell lines and enables COMPARE analysis to infer mechanism of action based on growth inhibition pattern similarity to reference compounds. No other closely related dibenzylpiperazine analog possesses an NSC accession, making 1,4-dibenzyl-2,2-dimethylpiperazine the only compound in this analog series with this data retrieval pathway.

CNS-Penetrant Lead Optimization Programs Requiring Zero Hydrogen Bond Donor Scaffolds

Medicinal chemistry teams optimizing CNS-penetrant leads can employ 1,4-dibenzyl-2,2-dimethylpiperazine as a core scaffold with HBD = 0 and TPSA = 6.5 Ų [4], a physicochemical profile that minimizes hydrogen-bond-mediated P-glycoprotein recognition and maximizes passive blood-brain barrier permeability. In contrast, the partially N-deprotected intermediates (1-benzyl-2,2-dimethylpiperazine, HBD = 1; 2,2-dimethylpiperazine, HBD = 2) carry progressively higher HBD counts that increase efflux transporter substrate risk. The fully substituted scaffold serves as a late-stage diversification point where N-debenzylation and subsequent N-functionalization can be used to fine-tune pharmacological properties.

Combinatorial Library Synthesis Avoiding Diastereomer Complexity in Piperazine-Based Compound Collections

For parallel synthesis and combinatorial chemistry workflows, 1,4-dibenzyl-2,2-dimethylpiperazine offers the practical advantage of being achiral—it possesses no stereogenic centers [5]. This contrasts with the regioisomeric 1,4-dibenzyl-2,5-dimethylpiperazine (CAS 125641-47-6), which has two stereogenic centers and requires diastereomer separation and enantiomeric purity validation. Library producers seeking to minimize analytical overhead and avoid the cost of chiral chromatography or asymmetric synthesis should prioritize the 2,2-dimethyl isomer over the 2,5-dimethyl isomer when the methyl substitution position is not pharmacophorically critical.

Quote Request

Request a Quote for 1,4-Dibenzyl-2,2-dimethylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.